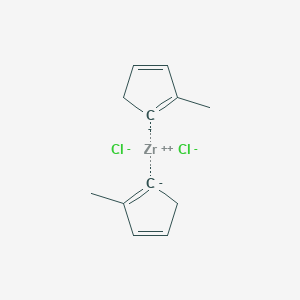
2-Methylcyclopenta-1,3-diene;zirconium(2+);dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylcyclopenta-1,3-diene;zirconium(2+);dichloride is an organometallic compound that features a zirconium center coordinated to two chloride ions and a 2-methylcyclopenta-1,3-diene ligand. This compound is part of the broader class of metallocenes, which are known for their stability and versatility in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclopenta-1,3-diene;zirconium(2+);dichloride typically involves the reaction of zirconium tetrachloride with 2-methylcyclopenta-1,3-diene in the presence of a reducing agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of zirconium tetrachloride and 2-methylcyclopenta-1,3-diene, with stringent control over reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylcyclopenta-1,3-diene;zirconium(2+)dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong nucleophiles or electrophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields zirconium oxides, while substitution reactions can produce a variety of zirconium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
2-Methylcyclopenta-1,3-diene;zirconium(2+);dichloride has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2-Methylcyclopenta-1,3-diene;zirconium(2+);dichloride exerts its effects involves the coordination of the zirconium center to various substrates. This coordination facilitates the activation of chemical bonds, enabling various catalytic processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(cyclopentadienyl)zirconium dichloride: Similar in structure but lacks the methyl group on the cyclopentadiene ligand.
Bis(1-butyl-3-methylcyclopenta-2,4-dien-1-yl)zirconium dichloride: Features a butyl group instead of a methyl group.
Uniqueness
2-Methylcyclopenta-1,3-diene;zirconium(2+);dichloride is unique due to the presence of the 2-methyl group on the cyclopentadiene ligand, which can influence its reactivity and stability compared to other similar compounds .
Eigenschaften
Molekularformel |
C12H14Cl2Zr-2 |
|---|---|
Molekulargewicht |
320.37 g/mol |
IUPAC-Name |
2-methylcyclopenta-1,3-diene;zirconium(2+);dichloride |
InChI |
InChI=1S/2C6H7.2ClH.Zr/c2*1-6-4-2-3-5-6;;;/h2*2,4H,3H2,1H3;2*1H;/q2*-1;;;+2/p-2 |
InChI-Schlüssel |
LLQGAOXXXCWWPA-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=[C-]CC=C1.CC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


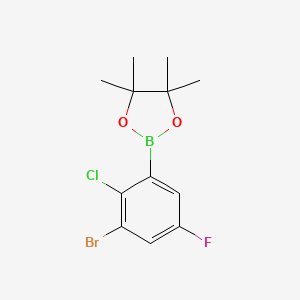
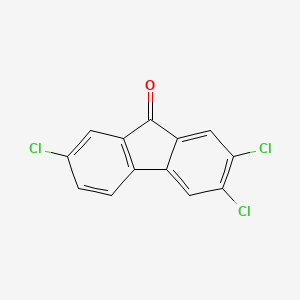

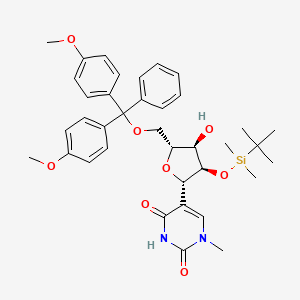
![Benzofuro[2,3-f]quinoline](/img/structure/B14759515.png)
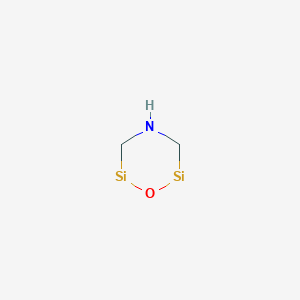
![2-[5-(4-fluorophenyl)-2-methyl-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide](/img/structure/B14759534.png)
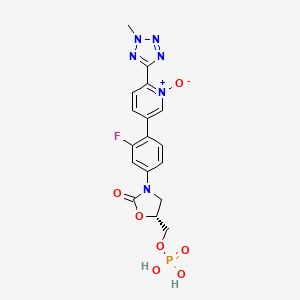
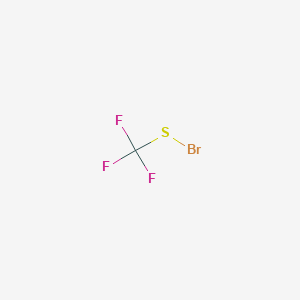

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)acetate;hydrochloride](/img/structure/B14759569.png)

![4-[Diazo(phenyl)methyl]pyridine](/img/structure/B14759573.png)
![3-methoxy-N-(2-(4-(1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14759576.png)
